6-Chloro-1-benzofuran-2-carbaldehyde
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Overview
Description
6-Chloro-1-benzofuran-2-carbaldehyde is an organic compound with the molecular formula C9H5ClO2 and a molecular weight of 180.59 g/mol . It is a derivative of benzofuran, characterized by the presence of a chloro substituent at the 6-position and an aldehyde group at the 2-position of the benzofuran ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-1-benzofuran-2-carbaldehyde typically involves the chlorination of benzofuran derivatives followed by formylation. One common method includes the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride to introduce the chloro group at the desired position . The formylation step can be achieved using Vilsmeier-Haack reaction conditions, which involve the use of N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-1-benzofuran-2-carbaldehyde can undergo various chemical reactions, including:
Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions
Major Products Formed
Oxidation: 6-Chloro-1-benzofuran-2-carboxylic acid
Reduction: 6-Chloro-1-benzofuran-2-methanol
Substitution: Various substituted benzofuran derivatives depending on the nucleophile used
Scientific Research Applications
6-Chloro-1-benzofuran-2-carbaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Chloro-1-benzofuran-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The chloro and aldehyde groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity . The benzofuran ring system can also interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity .
Comparison with Similar Compounds
6-Chloro-1-benzofuran-2-carbaldehyde can be compared with other benzofuran derivatives such as:
2-Benzofurancarboxaldehyde: Similar structure but lacks the chloro substituent, leading to different reactivity and applications.
6-Bromo-1-benzofuran-2-carbaldehyde: Similar structure with a bromo substituent instead of chloro, which can affect its chemical properties and reactivity.
1-Benzofuran-2-carbaldehyde: Lacks any halogen substituent, making it less reactive in certain substitution reactions.
Biological Activity
6-Chloro-1-benzofuran-2-carbaldehyde is a compound belonging to the benzofuran family, which has garnered attention for its diverse biological activities. This article delves into the biological properties of this compound, including its antibacterial, antifungal, and anticancer activities. The information is derived from various studies and research findings to provide a comprehensive overview.
- IUPAC Name : this compound
- Molecular Formula : C9H7ClO2
- Molecular Weight : 182.60 g/mol
- Structure : The compound features a benzofuran ring with a chloro substituent and an aldehyde group, contributing to its biological activity.
Antibacterial Activity
Research has demonstrated that benzofuran derivatives, including this compound, exhibit significant antibacterial properties. A study highlighted that various benzofuran compounds showed effectiveness against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds often ranged from 0.0048 to 0.025 mg/mL against strains such as Staphylococcus aureus and Escherichia coli .
Compound | MIC (mg/mL) | Bacterial Strain |
---|---|---|
This compound | 0.0048 - 0.025 | S. aureus, E. coli |
Other Benzofuran Derivatives | Varies | Various strains |
Antifungal Activity
The antifungal potential of this compound has also been explored. Studies indicate that this compound can inhibit the growth of fungi such as Candida albicans. The activity was measured through inhibition zones, with some derivatives showing promising results comparable to standard antifungal agents .
Compound | Inhibition Zone (mm) | Fungal Strain |
---|---|---|
This compound | 20 - 24 | C. albicans |
Standard Antifungal Agents | Varies | Various strains |
Anticancer Activity
Benzofuran derivatives have been recognized for their anticancer properties, with studies indicating that they can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . For instance, certain benzofuran compounds have shown significant inhibition of cancer cell lines with IC50 values in the low micromolar range.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. These interactions may involve:
- Enzyme Inhibition : Compounds like this compound may inhibit key enzymes involved in bacterial and fungal metabolism.
- Receptor Binding : The compound may act as a ligand for specific receptors implicated in cancer cell signaling pathways.
Case Studies
- Antibacterial Efficacy Study : A comparative study evaluated the antibacterial effects of several benzofuran derivatives, including this compound. Results indicated that this compound had one of the lowest MIC values against E. coli, showcasing its potential as a lead compound for antibiotic development .
- Antifungal Screening : In a screening of multiple benzofuran derivatives against fungal pathogens, this compound exhibited substantial antifungal activity with an inhibition zone comparable to established antifungal drugs .
Properties
IUPAC Name |
6-chloro-1-benzofuran-2-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClO2/c10-7-2-1-6-3-8(5-11)12-9(6)4-7/h1-5H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPKLYQNKGPAXPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)OC(=C2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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